molecular formula C22H30O3 B14740543 16-Methylidene-17-oxoandrost-5-en-3-yl acetate CAS No. 2862-68-2

16-Methylidene-17-oxoandrost-5-en-3-yl acetate

Cat. No.: B14740543
CAS No.: 2862-68-2
M. Wt: 342.5 g/mol
InChI Key: PUCXZBGPUPYKFE-UHFFFAOYSA-N
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Description

16-Methylidene-17-oxoandrost-5-en-3-yl acetate is a chemical compound with the molecular formula C22H30O3 and a molecular weight of 342.478 g/mol . It is a derivative of androstane, a steroid framework, and features a methylidene group at the 16th position and an acetate ester at the 3rd position.

Preparation Methods

The synthesis of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the precursor androst-5-en-3β-ol-17-one. The key steps include:

    Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.

    Methylidene Introduction: A Wittig reaction or similar method is used to introduce the methylidene group at the 16th position.

    Acetylation: The final step involves acetylation of the hydroxyl group at the 3rd position to form the acetate ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

16-Methylidene-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

16-Methylidene-17-oxoandrost-5-en-3-yl acetate has various scientific research applications:

Mechanism of Action

The mechanism of action of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .

Comparison with Similar Compounds

16-Methylidene-17-oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

CAS No.

2862-68-2

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(10,13-dimethyl-16-methylidene-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C22H30O3/c1-13-11-19-17-6-5-15-12-16(25-14(2)23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)24/h5,16-19H,1,6-12H2,2-4H3

InChI Key

PUCXZBGPUPYKFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C)C4=O)C)C

Origin of Product

United States

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